molecular formula C11H17N3O B1464450 [1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol CAS No. 1251049-86-1

[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol

Cat. No.: B1464450
CAS No.: 1251049-86-1
M. Wt: 207.27 g/mol
InChI Key: YYNSHWBZEBRALD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol”, has been a subject of research. A chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines has been reported . Additionally, a review on the synthesis of piperidine derivatives highlights the importance of these compounds in drug design .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 .

Scientific Research Applications

Methanol as a Chemical Marker in Transformer Insulating Oil Analysis

Methanol has been recognized for its utility as a chemical marker for assessing the condition of solid insulation in power transformers. It was initially identified in oil-immersed insulating papers during thermal ageing tests and later in field samples from transformers. Methanol's generation correlates with the degradation of cellulosic insulation in transformer oil, making it a valuable indicator for monitoring the health of power transformers. The methodology for its determination generally involves headspace gas chromatography, with ongoing efforts toward standardization under ASTM and IEC. This application demonstrates methanol's role in improving the reliability and lifespan of power transformers by facilitating early detection of insulation degradation (Jalbert et al., 2019).

Methanol in Liquid-Phase Synthesis and Fuel Applications

Methanol's versatility extends to its use in chemical synthesis and as a potential fuel source. It is a key ingredient in the production of other chemicals and has potential applications in integrated gasification combined cycle power stations as a peaking fuel. Its clean-burning characteristics and low emissions profile make methanol an attractive option for reducing environmental impact and enhancing energy security. This highlights methanol's broader role in sustainable energy and chemical production systems (Cybulski, 1994).

Methanol as a Building Block in Methanol to Propylene Conversion

Research on converting methanol to propylene (MTP) has shown the potential for methanol to serve as a precursor in the production of valuable petrochemicals. The use of various catalysts, including SAPO-34 and ZSM-5 zeolites, has been explored to optimize the conversion process. This application underscores methanol's role in the petrochemical industry, where it can contribute to meeting the growing demand for propylene, a key raw material in the manufacture of polymers and other chemical products (Ali et al., 2019).

Future Directions

Piperidine derivatives, such as “[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-9-4-5-11(13-7-9)14-6-2-1-3-10(14)8-15/h4-5,7,10,15H,1-3,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNSHWBZEBRALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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